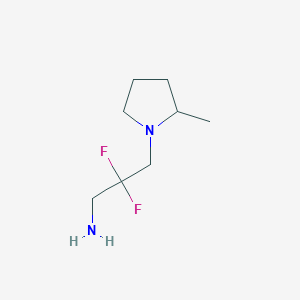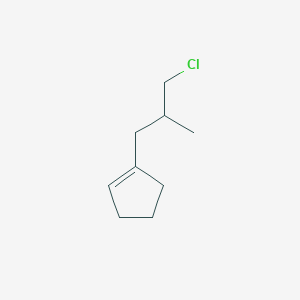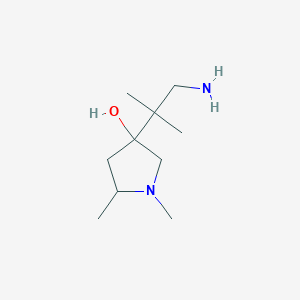
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a hybrid compound that combines the structural features of triazole and pyrimidine. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-neuroinflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This is achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click reaction.”
Pyrimidine Ring Construction: The pyrimidine ring is synthesized via a multi-step process involving the condensation of appropriate precursors.
Coupling of Triazole and Pyrimidine Rings: The final step involves coupling the triazole and pyrimidine rings under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Inhibition of ER Stress: Reduces the expression of endoplasmic reticulum chaperones.
Apoptosis Inhibition: Decreases the levels of apoptosis markers like cleaved caspase-3.
NF-kB Pathway Inhibition: Suppresses the NF-kB inflammatory pathway, reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds like 1,2,3-triazole exhibit similar pharmacological properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil are well-known for their anticancer activity.
Uniqueness
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its hybrid structure, combining the beneficial properties of both triazole and pyrimidine rings. This dual functionality enhances its pharmacological potential, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C7H5N5O3 |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
6-oxo-2-(2H-triazol-4-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-5(10-6)4-2-9-12-11-4/h1-2H,(H,14,15)(H,8,10,13)(H,9,11,12) |
InChI Key |
POVGEWBDPSZRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)C2=NNN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

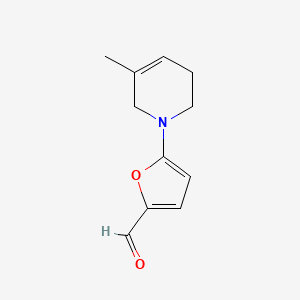
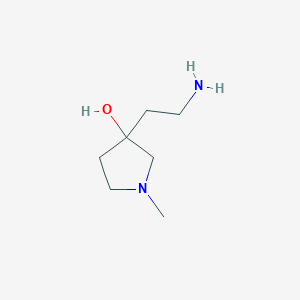
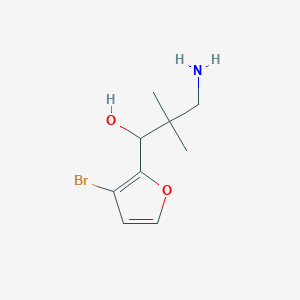
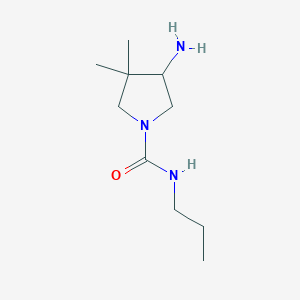
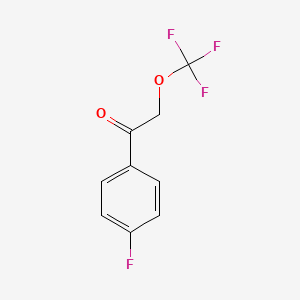

![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
